molecular formula C17H15FN6 B14144926 8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 844829-17-0

8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14144926
CAS No.: 844829-17-0
M. Wt: 322.34 g/mol
InChI Key: HHZKRGCZJOURAP-UHFFFAOYSA-N
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Description

8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a fluorine atom, a hydrazinyl group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and triazino rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indole and triazino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 8-fluoro-3-hydrazinyl-5-(2-methylphenyl)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the phenylethyl group, which enhances its biological activity and specificity. The fluorine atom also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

844829-17-0

Molecular Formula

C17H15FN6

Molecular Weight

322.34 g/mol

IUPAC Name

[8-fluoro-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]hydrazine

InChI

InChI=1S/C17H15FN6/c18-12-6-7-14-13(10-12)15-16(20-17(21-19)23-22-15)24(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2,(H,20,21,23)

InChI Key

HHZKRGCZJOURAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)F)C4=C2N=C(N=N4)NN

solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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